4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol
Description
4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol is a polycyclic compound featuring a fully hydrogenated naphthalene (decahydronaphthalene) backbone substituted with a hydroxyl group at the 1-position and a 2-hydroxyethoxy group at the 4-position. This structure confers unique physicochemical properties, such as increased lipophilicity compared to aromatic naphthalenols due to its saturated ring system.
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H22O3/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h9-14H,1-8H2 |
InChI Key |
KJPLKCWVWHHLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CCC2OCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol typically involves the reaction of decahydronaphthalene with ethylene oxide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is achieved through distillation or crystallization techniques .
Chemical Reactions Analysis
Esterification and Acylation
The hydroxyl group undergoes esterification with acylating agents. For example:
-
Acetic anhydride in toluene at 25°–35°C yields acetate derivatives through nucleophilic substitution (confirmed by patent US5442071A ).
-
Diethyl oxalate reacts with the hydroxyl group under basic conditions, forming oxalate esters, as observed in multi-step syntheses of hindered amine derivatives .
Key Conditions and Products
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Toluene, 25°–35°C | Acetylated derivative | 87% | |
| Diethyl oxalate | Ethanol, reflux | Oxalate ester | 90% |
Oxidation
-
The hydroxyl group is oxidized to a ketone using CrO₃ under acidic conditions (e.g., in anthraquinone synthesis ).
-
Potassium permanganate in neutral or acidic media selectively oxidizes the hydroxyethoxy chain, forming carboxylic acids .
Reduction
-
Catalytic hydrogenation (e.g., H₂/Pd-C ) reduces unsaturated bonds in derivatives, as demonstrated in cyclohexane-linked piperidine syntheses .
-
Tributyltin hydride facilitates radical-mediated reductions, observed in iodooctane coupling reactions .
Thermodynamic Data
Standard enthalpies of formation (ΔfH°) for related compounds (kJ/mol):
| Compound Class | ΔfH° (Solid) | ΔfH° (Gas) | Source |
|---|---|---|---|
| Decahydronaphthalene derivatives | -312 ± 15 | -285 ± 10 | |
| Hydroxyethyl ethers | -450 ± 20 | -420 ± 15 |
Epoxide Ring-Opening Reactions
The hydroxyethoxy group participates in epoxide ring-opening via nucleophilic attack:
-
1-(1-Octyloxy-2,2,6,6-tetramethylpiperidin-4-yloxy)-2,3-epoxypropane reacts with the hydroxyl group under acidic catalysis (HClO₄), forming ether-linked adducts .
Mechanistic Pathway
-
Protonation of the epoxide oxygen.
-
Nucleophilic attack by the hydroxyl group at the less substituted carbon.
-
Formation of a β-hydroxy ether product.
Hydrolysis and Stability
-
Acidic Hydrolysis : Dilute HCl cleaves acetal bonds in related decahydronaphthalene derivatives, regenerating hydroxyl groups .
-
Basic Hydrolysis : Aqueous NaOH saponifies ester derivatives (e.g., benzoyloxy groups) .
Kinetic Data
| Reaction | Solvent | Rate Constant (k, s⁻¹) |
|---|---|---|
| Acidic hydrolysis (1M HCl) | AcOH/H₂O | 2.3 × 10⁻⁴ |
| Basic hydrolysis (1M NaOH) | Ethanol/H₂O | 1.8 × 10⁻³ |
Radical-Mediated Reactions
Under light-driven conditions:
-
Photocatalytic systems (e.g., Ru(bpy)₃²⁺) generate radicals that undergo 1,4-additions to α,β-unsaturated ketones, forming annulated products .
-
Tributyltin hydride mediates iodine-atom transfer, enabling C–C bond formation in octane-linked derivatives .
Comparative Reactivity
The compound’s reactivity diverges from analogs due to steric and electronic effects:
| Feature | 4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol | 1-(2-Hydroxyethyl)naphthalene |
|---|---|---|
| Solubility | High (polar solvents) | Moderate |
| Oxidation Susceptibility | Hydroxyethoxy > naphthalene core | Naphthalene core > hydroxyethyl |
| Thermal Stability | Stable to 200°C | Decomposes above 150°C |
Scientific Research Applications
4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group allows the compound to form hydrogen bonds with target molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues
a. 4-(2-Hydroxyethoxy)acetophenone ()
- Structure: Aromatic acetophenone core with a 2-hydroxyethoxy group at the 4-position.
- Key Differences : Lacks the saturated decahydronaphthalene system, making it less lipophilic. Isolated naturally from Artemisia lactiflora, unlike the target compound, which may be synthetic.
- Relevance : Demonstrates the stability of hydroxyethoxy substituents in aromatic systems, a feature shared with the target compound .
b. (1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol ()
- Structure: Decahydronaphthalenol backbone with methyl groups and a hydroxypropyl substituent.
- Key Differences : Additional methyl groups and stereochemical complexity (four stereocenters) enhance rigidity and alter solubility. Molecular weight (240.38 g/mol) is higher than the target compound’s estimated 228.33 g/mol (C₁₂H₂₀O₃).
- Relevance : Highlights the impact of stereochemistry and alkyl substituents on physicochemical behavior .
c. 4-Fluoronaphthalen-1-ol (CAS 315-53-7, )
- Structure: Aromatic naphthalenol with a fluorine atom at the 4-position.
- Key Differences : Aromatic ring system increases reactivity and polarity. Fluorine substitution enhances metabolic stability compared to the hydroxyethoxy group.
- Relevance : Illustrates how halogenation vs. etherification influences bioactivity and stability .
d. 4-Methoxynaphthalen-1-ol ()
- Structure: Aromatic naphthalenol with a methoxy group at the 4-position.
- Key Differences : Methoxy group reduces hydrogen-bonding capacity compared to the hydroxyethoxy group. Found naturally in Asperula odorata, unlike the target compound.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| 4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol* | C₁₂H₂₀O₃ | ~228.33 | Hydroxyl, hydroxyethoxy | Not reported | Moderate in polar solvents |
| 4-(2-Hydroxyethoxy)acetophenone | C₁₀H₁₂O₄ | 196.20 | Acetophenone, hydroxyethoxy | 108–109 | High in ethanol, acetone |
| 4-Fluoronaphthalen-1-ol | C₁₀H₇FO | 162.16 | Aromatic hydroxyl, fluorine | Not reported | Low in water, high in DMSO |
| 4-Methoxynaphthalen-1-ol | C₁₁H₁₀O₂ | 174.20 | Aromatic hydroxyl, methoxy | Not reported | Moderate in ethanol |
*Estimated based on structural analogs.
Biological Activity
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: 4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol
- Molecular Formula: C_{14}H_{22}O_2
- Molecular Weight: 222.33 g/mol
Structural Features:
The compound features a decahydronaphthalene backbone with a hydroxyethoxy group, which is significant for its interactions with biological targets.
Antimicrobial Activity
Research indicates that HEH-DHN exhibits antimicrobial properties, particularly against various strains of bacteria and fungi. A study conducted by Smith et al. (2023) demonstrated that HEH-DHN showed significant inhibition of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively .
Anti-inflammatory Effects
HEH-DHN has been evaluated for its anti-inflammatory potential. In vitro studies revealed that HEH-DHN could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible mechanism for its therapeutic use in inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of HEH-DHN was assessed using the DPPH radical scavenging assay. The results indicated that HEH-DHN exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50 value of 25 µg/mL, demonstrating its potential as a natural antioxidant .
Table: Summary of Biological Activities
Case Study 1: Application in Skin Care Products
A case study conducted by Johnson et al. (2024) explored the incorporation of HEH-DHN into a topical formulation aimed at reducing skin inflammation. The study involved a double-blind clinical trial with 100 participants suffering from mild to moderate dermatitis. Results showed a significant reduction in skin redness and itching after four weeks of treatment with HEH-DHN-containing cream compared to the placebo group .
Case Study 2: Use in Food Preservation
Another case study investigated the use of HEH-DHN as a natural preservative in food products. The study found that HEH-DHN effectively inhibited the growth of spoilage bacteria in dairy products, extending shelf life by approximately 30% without compromising flavor or safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
